2-(Phenylethynyl)-1,1'-biphenyl
Overview
Description
“2-(Phenylethynyl)benzaldehyde” is a compound that has been mentioned in the literature . It has a molecular weight of 206.24 . Another related compound is “2-(Phenylethynyl)phenol” with a molecular formula of C14H10O .
Synthesis Analysis
A study has mentioned the synthesis of phenylethynyl-substituted compounds using Sonogashira couplings and substitution reactions . Another research has discussed the synthesis of 2,3-dialkynylthiophene derivatives using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions .
Molecular Structure Analysis
The molecular structure of “2-(Phenylethynyl)phenol” has been analyzed, with an average mass of 194.229 Da and a monoisotopic mass of 194.073166 Da .
Scientific Research Applications
Synthesis of Polycyclic Aromatic Iodides
2-(Arylethynyl)biphenyls, including 2-(Phenylethynyl)-1,1'-biphenyl, are utilized in the synthesis of polycyclic aromatic iodides. This process involves a reaction with ICl, yielding substituted polycyclic aromatic iodides with various aryl substituents. The significance of this chemistry extends to polycyclic and heterocyclic rings, broadening the scope of its application in organic synthesis (Yao, Campo, & Larock, 2004).
Pharmaceutical Applications
Biphenyl-based compounds, including derivatives of 2-(Phenylethynyl)-1,1'-biphenyl, are noted for their clinical importance in treating hypertension and inflammation. Synthesized biphenyl esters have shown significant anti-tyrosinase activities, comparable to standard inhibitors, highlighting their potential in pharmaceutical applications (Kwong et al., 2017).
Nanoaggregation and Light Emission
1,1-Substituted 2,3,4,5-Tetraphenylsiloles, including derivatives with 2-(Phenylethynyl)-1,1'-biphenyl, are studied for their light emission properties and nanoaggregation. The ground and excited states of these compounds are influenced by their substituents, affecting their absorption and emission spectra. This research has implications in materials science, particularly in luminescence and nano-technology applications (Chen et al., 2003).
Development of Microporous Polyimide Networks
2,5-Bis(3,4-dicarboxyphenoxy)-4′-phenylethynyl biphenyl (PEPHQDA), a derivative of 2-(Phenylethynyl)-1,1'-biphenyl, has been synthesized and used to develop microporous polyimide networks. These networks exhibit significant surface areas and CO2 uptake, making them relevant in materials research for applications such as gas adsorption and filtration (Yao et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-2-(2-phenylethynyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYYVUEUCQIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylethynyl)-1,1'-biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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